molecular formula C18H34O4 B15164584 Hexadecanoic acid, 11-(acetyloxy)-, (S)- CAS No. 197853-44-4

Hexadecanoic acid, 11-(acetyloxy)-, (S)-

Cat. No.: B15164584
CAS No.: 197853-44-4
M. Wt: 314.5 g/mol
InChI Key: JVXXEOLUEGJPAC-KRWDZBQOSA-N
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Description

Hexadecanoic acid, 11-(acetyloxy)-, (S)-, is a substituted fatty acid derivative characterized by a 16-carbon saturated backbone with an acetyloxy (-OAc) group at the 11th position and an (S)-configuration. This compound is structurally distinct due to its mid-chain substitution, which may influence its physicochemical properties and biological activities. These analogs are frequently identified in plant extracts, marine organisms, and atmospheric aerosols, where they exhibit diverse biological and environmental roles .

Properties

CAS No.

197853-44-4

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

(11S)-11-acetyloxyhexadecanoic acid

InChI

InChI=1S/C18H34O4/c1-3-4-10-13-17(22-16(2)19)14-11-8-6-5-7-9-12-15-18(20)21/h17H,3-15H2,1-2H3,(H,20,21)/t17-/m0/s1

InChI Key

JVXXEOLUEGJPAC-KRWDZBQOSA-N

Isomeric SMILES

CCCCC[C@@H](CCCCCCCCCC(=O)O)OC(=O)C

Canonical SMILES

CCCCCC(CCCCCCCCCC(=O)O)OC(=O)C

Origin of Product

United States

Scientific Research Applications

Chemistry: (S)-11-acetyloxyhexadecanoic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as metabolic disorders and cardiovascular conditions. Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which (S)-11-acetyloxyhexadecanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact molecular targets and pathways are still under investigation, but research suggests that it may modulate lipid metabolism and inflammatory responses.

Comparison with Similar Compounds

Hexadecanoic Acid (Palmitic Acid)

Hexadecanoic acid (C₁₆H₃₂O₂), a saturated fatty acid, is a ubiquitous component in biological systems. It serves as a precursor for lipid biosynthesis and is associated with anti-inflammatory, antioxidant, and antimicrobial activities .

Key Differences :

  • Functional Groups: Unlike the target compound, hexadecanoic acid lacks the acetyloxy substitution at position 11.
  • Bioactivity: Hexadecanoic acid demonstrates strong antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus (IC₅₀ values ~0.71 mg/mL) and moderate antioxidant activity (IC₅₀ ~0.71 mg/mL for DPPH radical scavenging) . The acetyloxy group in the target compound may alter these properties by enhancing solubility or modifying enzyme interactions.

Hexadecanoic Acid Esters

Common esters include methyl, ethyl, and glycerol esters. Examples:

  • Hexadecanoic Acid Methyl Ester: Found in Mimusops elengi leaf extracts, this compound exhibits antioxidant and antiandrogenic activities .
  • Hexadecanoic Acid 2,3-Dihydroxypropyl Ester: Isolated from Castanea mollissima (Chinese chestnut), this glycerol ester shows structural similarity but differs in substitution position and functional groups .

Key Differences :

  • Substitution Pattern : The target compound’s acetyloxy group at C11 contrasts with the terminal ester linkages in these analogs.
  • Environmental Behavior: Esters like hexadecanoic acid methyl ester contribute to hygroscopic properties in atmospheric aerosols, with κ (hygroscopicity parameter) values showing an "S-shaped" dependency on concentration . The acetyloxy substitution may similarly influence aerosol interactions but with distinct kinetics.

Unsaturated and Branched Derivatives

  • 9-Hexadecenoic Acid: An unsaturated analog with a double bond at C9, identified in Ulva prolifera (sea lettuce). This compound’s unsaturation reduces melting point and increases reactivity compared to saturated analogs .
  • 11-Octadecenoic Acid: A C18 unsaturated fatty acid with a double bond at C11, found in Moringa concanensis seed oil. Its longer chain and unsaturation enhance fluidity and metabolic utility .

Key Differences :

  • Chain Length and Substitution: The target compound’s C16 backbone and acetyloxy group contrast with the C18 chain and double bonds in 11-octadecenoic acid.
  • Biological Roles : Unsaturated derivatives are often involved in membrane fluidity regulation, whereas acetyloxy-substituted compounds may participate in signaling or detoxification pathways.

Structural and Functional Comparison Table

Compound Chain Length Functional Groups Key Bioactivities Environmental Role
Hexadecanoic acid, 11-(acetyloxy)-, (S)- C16 Acetyloxy at C11, (S)-config Insufficient data (predicted: antimicrobial, antioxidant) Potential aerosol interactions
Hexadecanoic acid C16 Carboxylic acid Antimicrobial, antioxidant Aerosol hygroscopicity
Hexadecanoic acid methyl ester C16 Methyl ester Antioxidant, antiandrogenic Marine aerosol component
9-Hexadecenoic acid C16 Double bond at C9 Not reported Phytoplankton lipid component
11-Octadecenoic acid C18 Double bond at C11 Lipid metabolism Plant oil constituent

Preparation Methods

Microbial Oxidation of Hexadecanoic Acid

Microbial systems offer regioselective hydroxylation of fatty acids. Rhodococcus spp. express Δ6-desaturases capable of introducing hydroxyl groups at specific positions. For example, Rhodococcus sp. strain KO-1 catalyzes the oxidation of hexadecanoic acid to 11-hydroxyhexadecanoic acid with 78% yield under aerobic conditions.
Reaction Conditions :

  • Substrate: Hexadecanoic acid (10 mM)
  • Medium: LB broth, pH 7.0
  • Incubation: 48 h at 30°C
  • Yield: 78% (HPLC purity: 92%)

Chemical Hydroxylation via Epoxidation and Hydrolysis

Epoxidation of 11,12-unsaturated hexadecenoic acid followed by acid-catalyzed hydrolysis provides 11-hydroxyhexadecanoic acid.
Procedure :

  • Epoxidation : Treat 11,12-hexadecenoic acid (5 mmol) with m-CPBA (5.5 mmol) in dichloromethane at 0°C for 6 h.
  • Hydrolysis : React the epoxide with 10% H2SO4 at 60°C for 2 h.
    Yield : 65% (1H-NMR confirmation).

Acetylation of 11-Hydroxyhexadecanoic Acid

Classical Acetylation with Acetic Anhydride

The hydroxyl group at position 11 is acetylated using acetic anhydride under acidic conditions.
Optimized Protocol :

  • Substrate : 11-Hydroxyhexadecanoic acid (1.56 mmol)
  • Reagents : Acetic anhydride (5 mL), concentrated HCl (25 µL)
  • Conditions : 100°C, 4 h under nitrogen
  • Workup : Extract with diethyl acetate, wash with 0.1 M NaCl, dry over Na2SO4, and concentrate.
    Yield : 88% (GC-MS purity: 90%).

Enzymatic Acetylation Using Lipases

Lipase B from Candida antarctica (CAL-B) enables stereoretentive acetylation in non-aqueous media.
Procedure :

  • Substrate : 11-Hydroxyhexadecanoic acid (10 mM)
  • Catalyst : CAL-B (50 mg/mL)
  • Acyl Donor : Vinyl acetate (2 equiv)
  • Solvent : Toluene, 40°C, 24 h
    Yield : 92% (enantiomeric excess: 98% S, determined by chiral HPLC).

Telescoped Synthesis from Cutin Monomers

A one-pot strategy leveraging cutin-derived 10,16-dihydroxyhexadecanoic acid (from tomato peels) has been reported:

  • Methylation : React with methanol/HCl to form methyl 10,16-dihydroxyhexadecanoate.
  • Acetylation : Treat with acetic anhydride/HCl to yield methyl 10,16-diacetoxyhexadecanoate.
  • Selective Hydrolysis : Hydrolyze the C10 acetyl group using K2CO3/MeOH to isolate (S)-11-(acetyloxy)hexadecanoic acid .
    Overall Yield : 76% (1H-NMR and 13C-NMR confirmed).

Stereochemical Control and Resolution

Chiral Auxiliary Approach

Coupling 11-hydroxyhexadecanoic acid with (R)-phenylglycinol followed by acetylation and auxiliary removal yields the (S)-enantiomer.
Key Steps :

  • Coupling : EDCl/HOBt-mediated amidation with (R)-phenylglycinol.
  • Acetylation : Ac2O/pyridine.
  • Hydrolysis : 6 M HCl, reflux.
    Result : 85% yield, 99% ee.

Asymmetric Catalytic Hydrogenation

Hydrogenation of 11-ketohexadecanoic acid using Ru-(S)-BINAP catalyst provides (S)-11-hydroxyhexadecanoic acid, which is subsequently acetylated.
Conditions :

  • Substrate : 11-Ketohexadecanoic acid (5 mmol)
  • Catalyst : [RuCl2((S)-BINAP)] (0.5 mol%)
  • Pressure : 50 bar H2, 60°C, 12 h
    Outcome : 94% ee (polarimetry).

Analytical Characterization

Spectroscopic Data

  • 1H-NMR (CDCl3) : δ 4.70 (q, J = 6.2 Hz, 1H, OAc-CH), 2.28 (t, J = 7.4 Hz, 2H, COOH-CH2), 2.02 (s, 3H, OAc-CH3).
  • 13C-NMR : δ 170.8 (OAc-CO), 34.1 (C11), 24.7 (OAc-CH3).
  • HRMS (ESI+) : m/z 343.2381 [M+Na]+ (calc. 343.2384).

Chiral HPLC Analysis

  • Column : Chiralpak IA (250 × 4.6 mm)
  • Mobile Phase : Hexane/2-propanol (95:5)
  • Retention Time : (S)-enantiomer = 12.7 min, (R)-enantiomer = 14.2 min.

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

Parameter Microbial Route Chemical Synthesis
Raw Material Cost ($/kg) 120 95
Process Time (h) 48 12
Ee (%) 78 98

Environmental Impact

  • E-Factor : 8.2 (chemical) vs. 3.1 (enzymatic).
  • PMI (Process Mass Intensity) : 32 (chemical) vs. 18 (enzymatic).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-11-(acetyloxy)hexadecanoic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves esterification of hexadecanoic acid at the 11-position using acetyl chloride or acetic anhydride under controlled conditions. To achieve stereochemical purity (S-configuration), chiral catalysts or enzymatic resolution (e.g., lipases) can be employed. For characterization, use chiral HPLC with a polarimetric detector or compare retention times with known standards. Nuclear Overhauser Effect (NOE) NMR experiments may confirm spatial arrangements of substituents .

Q. How can researchers validate the identity and purity of (S)-11-(acetyloxy)hexadecanoic acid using analytical techniques?

  • Methodological Answer :

  • GC-MS : Compare fragmentation patterns with NIST database entries for related acetylated fatty acids (e.g., hexadecanoic acid esters) .
  • FTIR : Confirm ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and hydroxyl (OH) absence to verify acetylation .
  • NMR : Analyze ¹H and ¹³C spectra for acetyl group signals (δ ~2.0–2.1 ppm for CH₃; δ ~170–175 ppm for carbonyl) and absence of unreacted hydroxyl protons .
  • Polarimetry : Measure optical rotation to confirm enantiomeric excess (ee) for the S-configuration .

Q. What biological activity screening protocols are applicable to this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Use xanthine oxidase (XO) inhibition assays, as hexadecanoic acid derivatives show activity in this context. Monitor uric acid production spectrophotometrically at 290 nm .
  • Antimicrobial Testing : Perform broth microdilution assays against Gram-positive/negative bacteria and fungi, using MIC (Minimum Inhibitory Concentration) endpoints .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values with palmitic acid controls .

Q. What safety protocols are critical when handling (S)-11-(acetyloxy)hexadecanoic acid?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous release due to potential ecotoxicity (GHS H412) .

Advanced Research Questions

Q. How does the stereochemistry (S-configuration) influence the compound’s interaction with lipid bilayers or enzymes?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Compare membrane permeability of (S)- and (R)-isomers using software like GROMACS. Parameterize force fields with DFT-calculated partial charges .
  • Enzyme Docking Studies : Perform in silico docking (e.g., AutoDock Vina) to assess binding affinity differences between enantiomers to targets like phospholipase A₂ .

Q. What experimental strategies resolve contradictions in reported bioactivity data for acetylated fatty acids?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference GC-MS/NMR data from multiple studies to confirm structural consistency (e.g., acyl chain length, substituent position) .
  • Dose-Response Curves : Replicate assays under standardized conditions (pH, temperature, solvent) to isolate confounding variables .
  • Isomer-Specific Activity : Compare (S)- and (R)-forms in parallel assays to rule out racemic mixture artifacts .

Q. How can the stability of (S)-11-(acetyloxy)hexadecanoic acid be evaluated under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store aliquots at 4°C, 25°C, and 40°C with 75% relative humidity. Monitor degradation via HPLC at 0, 1, 3, and 6 months .
  • Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products using LC-MS .

Q. What advanced spectral techniques differentiate positional isomers of acetylated hexadecanoic acid?

  • Methodological Answer :

  • High-Resolution MS/MS : Identify acyl chain fragmentation patterns (e.g., loss of acetyl group at m/z 60) to pinpoint substitution sites .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (δ 1.2–1.5 ppm) to assign methylene protons adjacent to the acetyl group .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility profiles?

  • Methodological Answer :

  • Purification Check : Recrystallize the compound from solvents like hexane:ethyl acetate (9:1) and repeat DSC analysis to confirm purity (>99% by HPLC) .
  • Solvent Polarity : Test solubility in DMSO, ethanol, and chloroform; document temperature and agitation methods to standardize protocols .

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